2-Bromophenyl Phenyl Sulfide (CAS 15861-48-0): A Bifunctional Synthon for Advanced Cross-Coupling and Heterocycle Synthesis
2-Bromophenyl Phenyl Sulfide (CAS 15861-48-0): A Bifunctional Synthon for Advanced Cross-Coupling and Heterocycle Synthesis
Executive Summary
In modern synthetic organic chemistry and drug development, the strategic selection of bifunctional building blocks is critical for streamlining complex molecular architectures. 2-Bromophenyl phenyl sulfide (CAS: 15861-48-0) stands out as a highly versatile thioether[1]. Featuring both a labile carbon-bromine (C-Br) bond and a sterically accessible thioether moiety, this compound exhibits an orthogonal reactivity profile. It serves as a primary substrate for palladium-catalyzed Suzuki-Miyaura cross-couplings to generate biaryl sulfides, which can subsequently undergo advanced C-H/C-S activation to yield dibenzothiophenes—key structural motifs in materials science and medicinal chemistry[2].
This technical guide provides an in-depth analysis of its chemical identifiers, mechanistic utility, and field-proven experimental protocols.
Chemical Identity & Physicochemical Profiling
Accurate chemical identification is the first step in ensuring reproducible experimental design. The following table summarizes the core quantitative data and structural identifiers for 2-bromophenyl phenyl sulfide[1],[3].
| Property | Value / Identifier |
| Chemical Name | 2-Bromophenyl phenyl sulfide |
| IUPAC Name | 1-bromo-2-phenylsulfanylbenzene |
| CAS Registry Number | 15861-48-0 |
| PubChem CID | 12386987 |
| Molecular Formula | C₁₂H₉BrS |
| Molecular Weight | 265.17 g/mol |
| SMILES String | Brc1ccccc1Sc1ccccc1 |
| Physical State | Yellow to pale yellow oil (Room Temperature) |
Mechanistic Role in Advanced Synthesis
The synthetic value of 2-bromophenyl phenyl sulfide lies in its sequential, site-selective reactivity.
Phase 1: C-Br Activation (Cross-Coupling) The C-Br bond is highly susceptible to oxidative addition by zero-valent palladium (Pd(0)) catalysts. This enables classical cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the molecule reacts with various arylboronic acids to form substituted 2-phenylthio biphenyls[2].
Phase 2: C-S Activation (Heterocycle Formation) Once the biaryl framework is established, the molecule can undergo a secondary catalytic transformation. Recent studies have demonstrated that these biaryl sulfides can undergo a unique palladium-catalyzed C-H/C-S coupling to form dibenzothiophenes. Mechanistically, this process avoids the need for toxic heteroatom-hydrides or external oxidants. Density Functional Theory (DFT) calculations suggest that the C-S bond cleavage proceeds via oxidative addition involving a transient Palladium(IV) intermediate, followed by reductive elimination to close the heterocyclic ring.
Orthogonal reactivity pathway of 2-bromophenyl phenyl sulfide in Pd-catalyzed synthesis.
Experimental Workflows: Suzuki-Miyaura Cross-Coupling
To ensure trustworthiness and reproducibility, the following protocol details the synthesis of[1,1'-biphenyl]-2-yl(phenyl)sulfane from 2-bromophenyl phenyl sulfide. This methodology is adapted from validated procedures utilizing a biphasic solvent system[2].
Reagents & Materials
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Substrate: 2-Bromophenyl phenyl sulfide (1.32 g, 5.0 mmol)
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Coupling Partner: Phenylboronic acid (914 mg, 7.5 mmol, 1.5 equiv.)
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (289 mg, 0.25 mmol, 5 mol%)
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Base: Saturated aqueous Na₂CO₃ solution (12 mL)
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Solvent: Anhydrous Toluene (24 mL)
Step-by-Step Methodology & Causality
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Reaction Assembly: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenyl phenyl sulfide (1.32 g) in anhydrous toluene (24 mL).
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Causality: Toluene is selected for its high boiling point (~110°C), which provides the necessary thermal energy to drive the rate-limiting transmetalation step of the catalytic cycle[2].
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Catalyst & Reagent Addition: Add phenylboronic acid (914 mg) and the Pd(PPh₃)₄ catalyst (289 mg) to the stirring solution.
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Causality: Pd(PPh₃)₄ provides the active Pd(0) species required for the initial oxidative addition into the C-Br bond.
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Base Introduction: Inject the saturated aqueous Na₂CO₃ solution (12 mL) into the mixture.
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Causality: The biphasic system ensures the dissolution of both organic substrates and the inorganic base. Na₂CO₃ is critical for quaternizing the boron atom, forming a boronate complex that significantly increases its nucleophilicity for transmetalation[2].
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Thermal Activation: Attach a reflux condenser and heat the vigorously stirred biphasic mixture to reflux overnight under an inert argon atmosphere.
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Workup & Extraction: Cool the reaction mixture to room temperature. Partition the mixture between Ethyl Acetate (EtOAc) and brine. Extract the aqueous layer twice with EtOAc.
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Causality: Brine forces the organic products into the EtOAc layer by increasing the ionic strength of the aqueous phase, preventing emulsion formation.
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Purification: Collect the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue via flash column chromatography (using hexane/EtOAc gradients) to isolate the pure biaryl sulfide as a colorless oil (Typical yield: ~95%)[2].
Step-by-step Suzuki-Miyaura coupling workflow for biaryl sulfide generation.
Handling, Stability, and Safety
While 2-bromophenyl phenyl sulfide is an immensely powerful synthetic tool, proper handling is required to maintain its integrity:
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Storage: The compound is stable under standard laboratory conditions and should be stored at room temperature in a tightly sealed container, protected from direct light and moisture[3].
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Transport: It is generally classified as non-hazardous for transport[3].
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Safety Precautions: As with all halogenated thioethers, it should be handled inside a certified chemical fume hood. Standard personal protective equipment (PPE)—including nitrile gloves, safety goggles, and a lab coat—must be worn to prevent skin and eye irritation.
References
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Osaka University Institutional Knowledge Archive. Studies on the Synthesis of Thiophene Derivatives via the Cleavage of Carbon-Sulfur Bonds in Aryl Sulfides. Available at: [Link]
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Osaka University Institutional Knowledge Archive. Studies on the Synthesis of Thiophene Derivatives via the Cleavage of Carbon-Sulfur Bonds in Aryl Sulfides (Mechanistic Studies). Available at:[Link]
